(7AS,10aS)-5-isopropyl-1,9,9-trimethyl-7a,8,9,10a-tetrahydrobenzo[de]furo[3,2-b]chromen-6-ol
Description
This compound belongs to the class of polycyclic aromatic heterocycles, featuring a fused benzofurochromenol scaffold with isopropyl, methyl, and hydroxyl substituents. Its structure combines a tetrahydrobenzo[de]furo[3,2-b]chromen system, which imparts unique steric and electronic properties.
Properties
Molecular Formula |
C20H24O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(10S,14S)-8,12,12-trimethyl-3-propan-2-yl-11,15-dioxatetracyclo[7.6.1.05,16.010,14]hexadeca-1(16),2,4,6,8-pentaen-2-ol |
InChI |
InChI=1S/C20H24O3/c1-10(2)13-8-12-7-6-11(3)15-16(12)19(17(13)21)22-14-9-20(4,5)23-18(14)15/h6-8,10,14,18,21H,9H2,1-5H3/t14-,18+/m0/s1 |
InChI Key |
WIXCPTLCMKUWBG-KBXCAEBGSA-N |
Isomeric SMILES |
CC1=C2[C@H]3[C@H](CC(O3)(C)C)OC4=C2C(=CC(=C4O)C(C)C)C=C1 |
Canonical SMILES |
CC1=C2C3C(CC(O3)(C)C)OC4=C2C(=CC(=C4O)C(C)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salprionin involves several steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of Salprionin is synthesized through a series of reactions, including condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical structure. This may involve oxidation, reduction, and substitution reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods
In industrial settings, the production of Salprionin is scaled up using optimized reaction conditions and efficient purification methods. High-speed counter-current chromatography (HSCCC) coupled with evaporative light scattering detector (ELSD) is often used for the separation and purification of Salprionin .
Chemical Reactions Analysis
Types of Reactions
Salprionin undergoes various chemical reactions, including:
Oxidation: Salprionin can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Salprionin can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Salprionin may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Salprionin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Salprionin involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or signaling pathways. The exact mechanism can vary depending on the specific application and context in which Salprionin is used .
Comparison with Similar Compounds
Core Structural Differences
The target compound’s benzofurochromenol core differs from carbazoles (e.g., compounds 7b, 9a–c in ) in oxygen substitution and ring fusion. Carbazoles feature a central pyrrole ring fused to two benzene rings, whereas the target compound includes a furan and chromene system. This distinction influences electronic properties: the benzofurochromenol’s oxygen-rich structure may enhance polarity and π-conjugation compared to carbazoles’ nitrogen-centered systems.
Substituent Effects on Physicochemical Properties
Key Observations:
- Hydroxyl vs.
- Steric Effects: The isopropyl group in the target compound introduces greater steric hindrance than the smaller substituents (e.g., methyl, methoxy) in carbazoles, which may influence reactivity or binding interactions.
- Thermal Stability: Carbazole derivatives like 7b exhibit higher melting points (240°C) compared to the target compound (estimated lower due to flexible tetrahydro ring), suggesting differences in crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
